2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine derivatives. The process often starts with the nucleophilic substitution of halogen in the pyridine ring, followed by reduction of the nitro group to yield 2,3-diaminopyridine. Cyclization is then achieved using various carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. Catalysts and optimized reaction conditions are employed to ensure high yield and purity. Common reducing agents include hydrogen in the presence of palladium on carbon, Raney nickel, and sodium borohydride .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogenation with palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces amines .
Scientific Research Applications
2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a GABA A receptor agonist and its role in various cellular pathways.
Medicine: Explored for its therapeutic potential in treating central nervous system disorders, cancer, and inflammation.
Industry: Utilized in the development of new drugs and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, modulating neurotransmission in the central nervous system. Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis and metabolism .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar structure but differs in the position of the fused rings.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in different therapeutic applications.
Uniqueness: 2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-10-4-2-3-5(7(12)13)9-6(4)11-8/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
BSPZVMWISPEQOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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